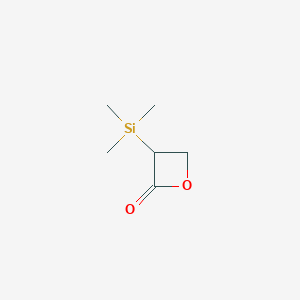![molecular formula C21H18N6O12S3 B14640921 1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane CAS No. 52082-72-1](/img/structure/B14640921.png)
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane is a complex organic compound characterized by the presence of three nitrophenylsulfonyl groups attached to a triazinane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazinane with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where the nitrophenylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Reduction: The major product of reduction is 1,3,5-Tris[(4-aminophenyl)sulfonyl]-1,3,5-triazinane.
Substitution: The products of substitution reactions depend on the nucleophile used but generally involve the replacement of the nitrophenylsulfonyl groups with the nucleophile.
Scientific Research Applications
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane involves its interaction with molecular targets through its nitrophenylsulfonyl groups. These groups can engage in various chemical interactions, such as hydrogen bonding or electrostatic interactions, with biological molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris[(4-aminophenyl)sulfonyl]-1,3,5-triazinane: A reduced form of the compound with amino groups instead of nitro groups.
1,3,5-Tris[(4-methylphenyl)sulfonyl]-1,3,5-triazinane: A derivative with methyl groups instead of nitro groups.
Uniqueness
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups make it a versatile intermediate for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse properties.
Properties
CAS No. |
52082-72-1 |
|---|---|
Molecular Formula |
C21H18N6O12S3 |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
1,3,5-tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C21H18N6O12S3/c28-25(29)16-1-7-19(8-2-16)40(34,35)22-13-23(41(36,37)20-9-3-17(4-10-20)26(30)31)15-24(14-22)42(38,39)21-11-5-18(6-12-21)27(32)33/h1-12H,13-15H2 |
InChI Key |
UUDBIJMHIGGYCP-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




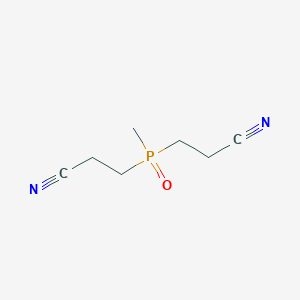
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
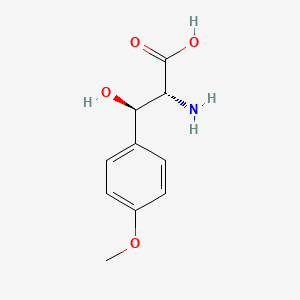
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
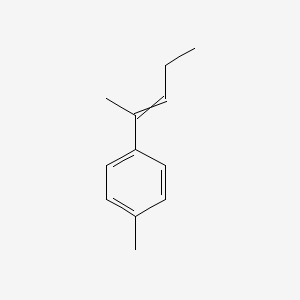
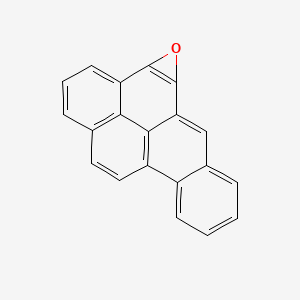
![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
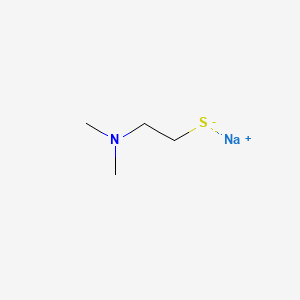
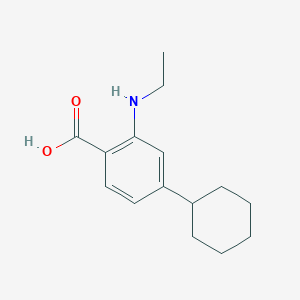
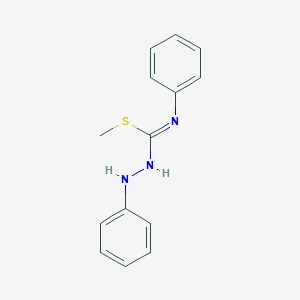
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
